2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile 2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 39952-00-6
VCID: VC17028440
InChI: InChI=1S/C16H11ClN6O2/c17-14-9-12(2-4-16(14)20-7-1-6-18)21-22-15-5-3-13(23(24)25)8-11(15)10-19/h2-5,8-9,20H,1,7H2
SMILES:
Molecular Formula: C16H11ClN6O2
Molecular Weight: 354.75 g/mol

2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile

CAS No.: 39952-00-6

Cat. No.: VC17028440

Molecular Formula: C16H11ClN6O2

Molecular Weight: 354.75 g/mol

* For research use only. Not for human or veterinary use.

2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile - 39952-00-6

Specification

CAS No. 39952-00-6
Molecular Formula C16H11ClN6O2
Molecular Weight 354.75 g/mol
IUPAC Name 2-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]-5-nitrobenzonitrile
Standard InChI InChI=1S/C16H11ClN6O2/c17-14-9-12(2-4-16(14)20-7-1-6-18)21-22-15-5-3-13(23(24)25)8-11(15)10-19/h2-5,8-9,20H,1,7H2
Standard InChI Key GBMGRRMYWVRVOC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl)NCCC#N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 2-[[3-chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile, reflecting its IUPAC nomenclature. Its molecular formula is C₁₆H₁₁ClN₆O₂, with a molecular weight of 354.75 g/mol. The structure integrates a benzothiazole-derived azo linkage, a nitro group at the 5-position, and a chloro-substituted aromatic ring (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS RN39952-00-6
Molecular FormulaC₁₆H₁₁ClN₆O₂
Molecular Weight354.75 g/mol
IUPAC Name2-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]-5-nitrobenzonitrile
InChI KeyGBMGRRMYWVRVOC-UHFFFAOYSA-N

Structural and Electronic Features

The molecule’s azo (-N=N-) group facilitates π-conjugation across the aromatic systems, contributing to its chromophoric properties. The nitro (-NO₂) and cyano (-CN) groups enhance electron-withdrawing effects, stabilizing the compound and influencing its reactivity in coupling reactions . The chloro substituent at the 3-position introduces steric and electronic modifications that affect solubility and intermolecular interactions .

Synthesis and Manufacturing

Diazotization-Coupling Methodology

Synthesis typically proceeds via a two-step diazotization-coupling sequence:

  • Diazotization: A primary aromatic amine (e.g., 3-chloro-4-[(2-cyanoethyl)amino]aniline) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate a diazonium salt.

  • Coupling: The diazonium salt reacts with 5-nitrobenzonitrile in a weakly alkaline medium (pH 7–9), forming the azo linkage.

Table 2: Representative Synthesis Conditions

ParameterCondition
Temperature0–5°C (diazotization); 25°C (coupling)
SolventWater/ethanol mixture
CatalystSodium nitrite (NaNO₂)
Yield70–85% (industrial scale)

Industrial-Scale Production

Chinese manufacturers like Hangzhou Zhongqi Chem Co., Ltd., produce the compound at purities exceeding 99%, targeting pharmaceutical and specialty chemical markets. Process optimization focuses on minimizing byproducts such as azo dimers and nitroso intermediates, which can compromise yield .

Applications and Functional Utility

Pharmaceutical Intermediates

The compound’s nitro and cyano groups serve as handles for further functionalization. It is a precursor in synthesizing antineoplastic agents and kinase inhibitors, where the azo group is reduced to a hydrazine moiety for bioactive molecule assembly.

Dye and Pigment Chemistry

While less common than traditional azo dyes, its structural features enable limited use in polyester and acrylic dyeing. The nitro group enhances lightfastness, but the cyano substituent limits aqueous solubility, restricting broader textile applications .

Table 3: Comparative Dye Properties

Property2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrileConventional Azo Dye
λₘₐₓ (nm)480–500400–600
SolubilityLow in water; moderate in DMFHigh in polar solvents
Thermal Stability>200°C150–180°C

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